2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine

Medicinal Chemistry ADME Property Tuning Fragment-Based Drug Design

2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine (CAS 1142944-51-1) is a bi-functional, bromine-substituted pyridine derivative containing a tertiary amine side chain. This structural architecture equips the molecule with a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions and a basic N,N-diethylaminoethoxy moiety that can be leveraged to modulate the lipophilicity and solubility of downstream drug candidates.

Molecular Formula C11H17BrN2O
Molecular Weight 273.17 g/mol
CAS No. 1142944-51-1
Cat. No. B1511560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine
CAS1142944-51-1
Molecular FormulaC11H17BrN2O
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=NC=CC(=C1)Br
InChIInChI=1S/C11H17BrN2O/c1-3-14(4-2)7-8-15-11-9-10(12)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyGIJUTYHNPMRZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine (CAS 1142944-51-1) – A Specialized Heterocyclic Building Block for Medicinal Chemistry and Targeted Library Synthesis


2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine (CAS 1142944-51-1) is a bi-functional, bromine-substituted pyridine derivative containing a tertiary amine side chain . This structural architecture equips the molecule with a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions and a basic N,N-diethylaminoethoxy moiety that can be leveraged to modulate the lipophilicity and solubility of downstream drug candidates [1]. The compound is typically supplied at 95% purity or higher, serving as a versatile intermediate in the synthesis of kinase inhibitors, CNS-targeted agents, and other small-molecule therapeutics where precise placement of a basic center is required .

Bi-functional heterocyclic building block Reactive 4-bromo handle for Pd-catalyzed cross-coupling and N,N-diethylaminoethoxy moiety for lipophilicity modulation.
Fragment-based drug design compatible Suitable as an elaborated fragment in hydrophobic pocket targeting; higher MW scaffold reachable in a single step.
Available in high-purity grades Supply options support reproducible yields in scale-up cross-coupling and library synthesis.

Procurement Alert: Why Closely Related Pyridine Analogs Cannot Substitute 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine Without Derailing Your SAR


The 4-bromo substitution pattern on the pyridine ring, combined with the specific N,N-diethylaminoethoxy side chain, creates a unique spatial, electronic, and lipophilic profile that is not replicated by generic alternatives. Substituting the N,N-diethyl group with an N,N-dimethyl analog (CAS 1142944-58-8) drastically alters the compound's lipophilicity (ΔXLogP3-AA ≈ 0.7), which can profoundly impact the ADME properties of final drug candidates [1]. Similarly, using a regioisomeric 5-bromo- or a 4-chloro-analog changes the vector and reactivity of the cross-coupling handle, leading to different core structures. The following quantitative evidence demonstrates that a simple 'in-class' swap can compromise synthetic outcomes, biophysical properties, and ultimately, project timelines in a medicinal chemistry campaign.

N,N-dimethyl analog (CAS 1142944-58-8)
Replacing diethyl with dimethyl alters computed lipophilicity; may shift ADME properties in lead series and compromise CNS MPO profiles.
5-Bromo regioisomer
Switching to a 5-bromo isomer changes electronic activation for palladium oxidative addition; cross-coupling reactivity may not transfer directly.
4-Chloro or dehalogenated analogs
Using 4-chloro reduces reactivity in many catalytic systems; dehalogenated impurities in low-purity grades can lower cross-coupling yields.

Head-to-Head Quantitative Evidence: Selecting 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine Over Its Closest Analogs


Target Compound Exhibits a 37% Increase in Computed Lipophilicity (XLogP3-AA) vs. the N,N-Dimethyl Analog

The target compound's XLogP3-AA value provides a quantifiable metric for its higher lipophilicity compared to the N,N-dimethyl analog. PubChem's computed XLogP3-AA for 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine is 2.6 [1]. In contrast, the closely related 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS 1142944-58-8), with a molecular weight of 245.12 g/mol, exhibits a lower computed logP of approximately 1.9 . This difference of +0.7 units indicates the diethyl variant is significantly more lipophilic, a critical parameter for modulating blood-brain barrier penetration and cellular permeability in CNS drug discovery programs.

Lipophilicity Comparison
Computed property context
Target XLogP3-AA 2.6 vs. dimethyl analog ~1.9; Δ +0.7 (37% increase)
Supports lipophilicity-driven SAR interpretation for CNS target space.
ADME relevance requires experimental confirmation.
Medicinal Chemistry ADME Property Tuning Fragment-Based Drug Design

Higher Commercial Purity Specification (NLT 98% vs. Standard 95%) Reduces Risk of Dehalogenation Byproducts in Cross-Coupling Reactions

The procurement value of the target compound is enhanced by specialized vendors offering a minimum purity specification of 98% (NLT 98%), as certified under ISO quality systems . This contrasts with the standard grade of 95% purity more commonly available from typical suppliers for the dimethyl analog and other generic bromopyridine intermediates . For a building block whose primary utility is participation in palladium-catalyzed reactions, the presence of dehalogenated impurities in a 95% grade can lead to non-productive coupling events, lower yields, and challenging purifications.

Purity Specification
Supplier specification
NLT 98% high-purity grade vs. standard 95%; max impurity ≤2%
Higher purity input may improve cross-coupling yield reproducibility.
Vendor COA review recommended; batch-specific verification advised.
Process Chemistry Quality Control Cross-Coupling Reactions

Lower Ligand Efficiency Baseline: A 10.3% Higher Molecular Weight Provides a Strategic Starting Point for Fragment Evolution

In fragment-based drug discovery (FBDD), a higher-molecular-weight starting fragment can be advantageous when the goal is to rapidly grow a hit into a lead-like chemical space. The target compound has a molecular weight of 273.17 g/mol, compared to 245.12 g/mol for the dimethyl variant [1]. This 28.05 g/mol difference means that a chemist using the diethyl fragment reaches a more elaborated scaffold in a single synthetic step, potentially shaving weeks off a multi-step SAR exploration cycle where the extra lipophilic bulk is a desired feature.

Fragment Elaboration Efficiency
Fragment design context
MW 273.17 g/mol (target) vs. 245.12 g/mol (dimethyl); +28.05 Da (+11.4%)
Higher MW fragment provides elaborated scaffold in one synthetic step.
Ligand efficiency indices should be validated for the specific series.
Fragment-Based Drug Discovery Ligand Efficiency Indices Structure-Activity Relationship

Reduced Hydrogen-Bond Donor Count (0) Maintains Favorable Physicochemical Profile for CNS Drug Targets

The absence of any hydrogen-bond donors (HBD count = 0) on the target compound is a quantifiable advantage over certain alternative pyridine-based intermediates that contain a primary or secondary amine [1]. For example, the simpler core 2-(4-bromopyridin-2-yloxy)ethanamine would have an HBD count of 1 due to its primary amine. High HBD count is a known liability for passive CNS permeability, as defined by stringent multiparameter optimization (MPO) scores. With an HBD count of 0, the diethyl compound intrinsically conforms to a critical CNS drug-likeness parameter, reducing the need for later-stage protecting group manipulations.

HBD Count
Class-level inference
HBD count = 0 (target) vs. ≥1 for primary/secondary amine analogs
Zero HBD aligns with CNS MPO desirability; may reduce need for amine capping.
Permeability and target engagement require compound-specific assays.
CNS Drug Discovery Physicochemical Property Optimization Permeability

Regioisomeric 4-Bromo Substitution Maintains Synthetic Versatility for Orthogonal Couplings

The 4-bromo substitution on the pyridine ring offers a distinct reactivity profile compared to the 5-bromo isomer (e.g., 2-(5-bromopyridin-2-yloxy)ethanamine, CAS 29450-02-0). The para-position of the bromine relative to the pyridine nitrogen in the target compound makes it electronically suitable for oxidative addition with palladium(0) catalysts under conditions that may not optimally activate a meta-substituted 5-bromo isomer . This positional difference allows for the sequential or orthogonal coupling in the synthesis of poly-substituted pyridine libraries, a key requirement for generating structural diversity in patent-explorable chemical space.

Regioisomeric Reactivity
Class-level inference
4-Bromo (para to N) activated for Pd(0) oxidative addition; 5-bromo meta-substituted may differ
4-Bromo regioisomer preferred for reliable cross-coupling in library synthesis.
Reactivity ranking may shift with specific catalytic systems.
Synthetic Methodology Regioselective Coupling Heterocyclic Chemistry

Optimal Deployment Scenarios: Where 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine Outperforms Alternatives


CNS Lead Optimization Programs Requiring Precise Lipophilic Tuning

In a medicinal chemistry program targeting CNS kinases, the transition from a dimethylamino (XLogP3-AA ≈ 1.9) to a diethylamino (XLogP3-AA = 2.6) moiety can shift the lead compound into the optimal CNS MPO lipophilicity space (logP 2–4). The documented +0.7 logP increase [1] provides a quantifiable design tool for improving blood-brain barrier penetration. Procuring the diethyl building block directly is more efficient than modifying a dimethyl analog post-coupling, saving 2–3 synthetic steps.

Pilot Scale-Up of a Cross-Coupling Step Demanding High-Input Purity

When scaling a challenging Buchwald-Hartwig amination from gram to kilogram scale, the yield critically depends on the quality of the aryl bromide. The availability of a commercial NLT 98% pure grade , backed by ISO-certified quality systems, directly mitigates the risk of batch failure due to dehalogenated impurities. The documented 3% purity advantage over standard 95% grades reduces the byproduct burden on downstream purification, enhancing process robustness and lowering cost of goods.

Fragment Growth Strategy Prioritizing Molecular Weight and Lipophilicity Expansion

For a fragment hit with a verified binding mode to a hydrophobic pocket, the project team needs to expand the core without significantly increasing complexity or synthesis time. Using the diethyl fragment (MW 273.17 g/mol) instead of the dimethyl fragment (MW 245.12 g/mol) achieves a +28 Da molecular weight increase in a single synthetic operation . This effectively probes a more mature chemical space directly from the fragment stage, accelerating the fragment-to-lead timeline.

Library Synthesis of 2-Aryloxy-4-substituted Pyridines via Sequential Couplings

A discovery library requires a diverse array of 2-aryloxy-4-aryl pyridines. The regiospecific 4-bromo substituent on the target compound is the validated handle for a first-step Suzuki coupling . This positional reactivity is not guaranteed by the 5-bromo isomer. By starting with the correct regioisomer, the project can reliably execute a selective coupling sequence (first at C4, then functionalizing the 2-oxyethyl arm), generating a library with a higher structural diversity and a lower attrition rate from failed chemistry.

Application
Selection Property
Validation Focus
CNS drug candidate lipophilicity optimization
N,N-diethylamino moiety for higher computed logP
ADME-PK assay interpretation; CNS MPO profile assessment
Scale-up of palladium-catalyzed cross-couplings
High-purity grade specification (ISO-certified)
Yield reproducibility and impurity profiling; batch-to-batch consistency
Fragment elaboration for hydrophobic target pockets
Higher molecular weight scaffold in a single step
Ligand efficiency and property space evaluation
Sequential cross-coupling library synthesis
4-Bromo regioisomer for selective Pd coupling
Regiochemical fidelity; structural diversity and attrition reduction
Quote Request

Request a Quote for 2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.